
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the butoxy group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a naphthoquinone derivative, while reduction can produce an amine-substituted sulfonamide.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.
Industry: Use in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with broad-spectrum activity.
Uniqueness
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique structural features, such as the butoxy group and the naphthalene ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
Numéro CAS |
501363-62-8 |
|---|---|
Formule moléculaire |
C28H36ClNO4S |
Poids moléculaire |
518.1 g/mol |
Nom IUPAC |
2-butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H36ClNO4S/c1-7-8-16-34-23-15-13-20(28(5,6)18-27(2,3)4)17-24(23)35(32,33)30-22-11-9-10-19-12-14-21(29)26(31)25(19)22/h9-15,17,30-31H,7-8,16,18H2,1-6H3 |
Clé InChI |
GDHYBFCTPLRHFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC=CC3=C2C(=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
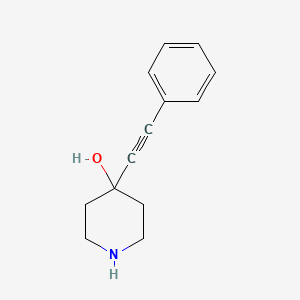
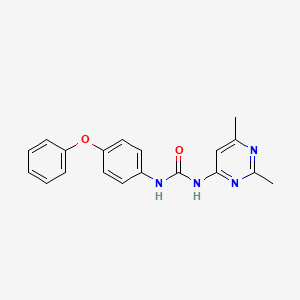
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
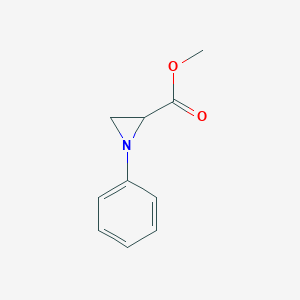
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
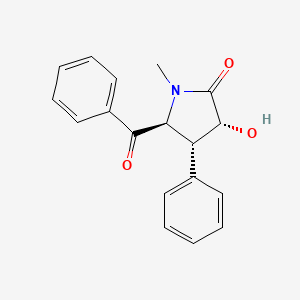
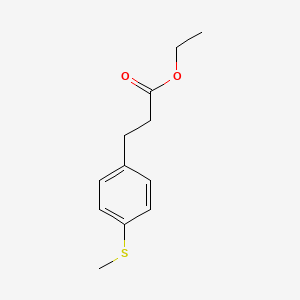
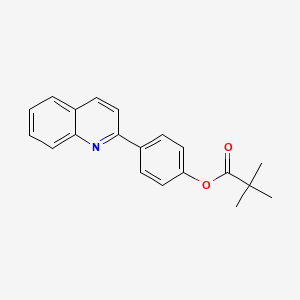
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)
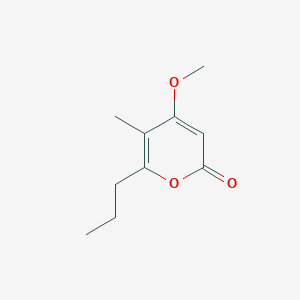
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
